molecular formula C13H17NO3 B5321546 (3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol

(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol

Cat. No. B5321546
M. Wt: 235.28 g/mol
InChI Key: SGKUWTREQIFDER-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol, also known as BHMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHMP is a piperidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol exerts its effects through the inhibition of key enzymes involved in various metabolic pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to inhibit the replication of various viruses, including human cytomegalovirus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of (3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on (3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol. One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of this compound as a potential treatment for inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings.

Synthesis Methods

(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol can be synthesized through a multi-step process that involves the reaction of piperidine with benzoyl chloride, followed by reduction with sodium borohydride and subsequent protection of the hydroxyl group with a benzyl group. The benzyl group is then removed with hydrogenation, resulting in the formation of this compound.

Scientific Research Applications

(3R*,4R*)-1-benzoyl-4-(hydroxymethyl)-3-piperidinol has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-11-6-7-14(8-12(11)16)13(17)10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKUWTREQIFDER-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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